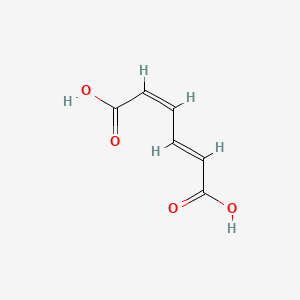

cis,trans-Muconic acid

Description

Structure

3D Structure

Properties

CAS No. |

1119-73-9 |

|---|---|

Molecular Formula |

C6H6O4 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

(2Z,4E)-hexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1-,4-2+ |

InChI Key |

TXXHDPDFNKHHGW-HSFFGMMNSA-N |

SMILES |

C(=CC(=O)O)C=CC(=O)O |

Isomeric SMILES |

C(=C/C(=O)O)\C=C/C(=O)O |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O |

Other CAS No. |

505-70-4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Role of cis,trans-Muconic Acid in Lignin Valorization: From Aromatic Feedstocks to High-Value Chemicals

This in-depth technical guide provides a comprehensive overview of the pivotal role of cis,trans-muconic acid and its isomers in the burgeoning field of lignin valorization. Lignin, the most abundant aromatic biopolymer on Earth, has long been considered a waste product of the paper and biorefining industries[1][2][3]. However, its complex, heterogeneous structure represents a vast, untapped resource of aromatic platform chemicals[1][2][3]. This guide will navigate the intricate pathways from lignin-derived monomers to muconic acid and its subsequent conversion into valuable products, offering insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Muconic Acid in a Bio-based Economy

Muconic acid, a C6-dicarboxylic acid with conjugated double bonds, exists in three isomeric forms: cis,cis-, cis,trans-, and trans,trans-muconic acid[4][5]. Its significance lies in its potential to serve as a "bioprivileged" molecule—a bio-based intermediate that can be efficiently converted into a range of valuable chemicals, including direct replacements for petroleum-derived products[6]. The most notable of these is adipic acid, a key monomer for the production of nylon-6,6, as well as polyurethanes and polyethylene terephthalate[4][7]. The global demand for adipic acid is substantial, and a bio-based route through muconic acid offers a more sustainable and environmentally friendly alternative to the current petroleum-based synthesis, which involves the emission of nitrous oxides[8][9].

The conversion of lignin to muconic acid is particularly advantageous due to the high atom efficiency of aromatic catabolic pathways[10]. This guide will focus on the biological and chemical strategies being developed to harness this potential, with a particular emphasis on the production and isomerization of muconic acid.

Biological Funneling: Engineering Microbes for Muconic Acid Production

The cornerstone of producing muconic acid from lignin is the metabolic engineering of microorganisms to funnel a heterogeneous mix of lignin-derived aromatic compounds into a single product[11]. Lignin depolymerization yields a variety of monomers, including guaiacol, vanillin, vanillic acid, ferulic acid, and p-coumaric acid[2]. Several microbial chassis have been successfully engineered for this purpose, with Pseudomonas putida KT2440 being a particularly robust and well-studied example due to its natural tolerance to aromatic compounds and its native β-ketoadipate pathway[6]. Other notable hosts include Escherichia coli and Saccharomyces cerevisiae[12][13].

The β-Ketoadipate Pathway: A Natural Route to Muconic Acid

The β-ketoadipate pathway is a central catabolic route in many soil bacteria and fungi for the degradation of aromatic compounds[13]. This pathway has two converging branches: the catechol branch and the protocatechuate (PCA) branch. cis,cis-Muconic acid is a key intermediate in the catechol branch[13]. Therefore, a primary strategy in metabolic engineering is to direct the metabolism of various lignin-derived aromatics through the catechol branch to accumulate cis,cis-muconic acid.

The following diagram illustrates the general principle of funneling lignin-derived aromatics into the β-ketoadipate pathway for cis,cis-muconic acid production.

Caption: Metabolic funneling of lignin-derived aromatics to cis,cis-muconic acid.

Key Genetic Modifications for Enhanced Production

Several key genetic modifications are typically employed to optimize microbial strains for muconic acid production:

-

Deletion of Competing Pathways: Genes responsible for the further metabolism of cis,cis-muconic acid, such as catB and catC, are knocked out to prevent product loss.

-

Overexpression of Key Enzymes: Enzymes that catalyze rate-limiting steps are often overexpressed. This includes catechol 1,2-dioxygenase (catA), which converts catechol to cis,cis-muconic acid.

-

Connecting the Pathway Branches: To channel all aromatic monomers through the catechol branch, a non-native enzyme, protocatechuate decarboxylase (encoded by genes like aroY), is introduced to convert protocatechuate to catechol[13].

-

Improving Precursor Supply: For de novo synthesis from sugars, genes in the shikimate pathway are often engineered to increase the supply of precursors like erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP)[14].

-

Enhancing Cofactor Regeneration: Ensuring a balanced supply of cofactors like NAD(P)H is crucial for the activity of many enzymes in the pathway.

Glucose-Free Production: A Step Towards Economic Viability

A significant advancement in the field is the development of "glucose-free" production systems[15][16]. In these systems, the engineered microorganism utilizes the lignin-derived aromatic compounds as the sole carbon and energy source for both cell growth and muconic acid production. This eliminates the need for costly sugars, substantially improving the economic feasibility of the process[16]. For instance, engineered Pseudomonas putida KT2440 has been shown to produce cis,cis-muconic acid from a mixture of vanillic acid and 4-hydroxybenzoic acid without any glucose supplementation[16].

From cis,cis- to trans,trans-Muconic Acid: The Isomerization Challenge

While biological systems primarily produce cis,cis-muconic acid, the trans,trans-isomer is often the desired precursor for certain chemical syntheses, such as the Diels-Alder reaction with ethylene to produce a precursor for terephthalic acid[17]. The isomerization of cis,cis- to trans,trans-muconic acid presents a significant challenge due to the potential for undesirable side reactions, particularly lactonization (ring formation) under acidic conditions[17].

The reactivity of muconic acid is highly pH-dependent. Under alkaline conditions, the deprotonated muconate dianion is stable and does not readily isomerize[17]. Conversely, acidic conditions promote isomerization to the cis,trans-isomer, but also favor the formation of muconolactone[17]. Recent research has focused on developing selective isomerization methods, including the use of specific catalysts and solvent systems that hinder lactonization while promoting the formation of the desired trans,trans-isomer[17].

The following diagram illustrates the isomerization and competing lactonization pathways of cis,cis-muconic acid.

Caption: Isomerization and competing lactonization of cis,cis-muconic acid.

Downstream Valorization: Conversion to Adipic Acid and Other Chemicals

The primary driver for muconic acid production is its conversion to adipic acid. This is typically achieved through a straightforward catalytic hydrogenation of the double bonds.

Catalytic Hydrogenation to Adipic Acid

The hydrogenation of muconic acid to adipic acid can be performed using various heterogeneous catalysts, with palladium on carbon (Pd/C) being a highly effective and commonly used option[11][18]. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. High conversion (>97%) and selectivity (>97%) to adipic acid have been reported[11].

The overall process from lignin to adipic acid can be visualized as follows:

Caption: Integrated process from lignin to adipic acid and nylon-6,6.

Quantitative Data on Muconic Acid Production

The following table summarizes representative data on muconic acid production from various feedstocks using different engineered microorganisms.

| Microorganism | Feedstock | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |

| Pseudomonas putida KT2440 | p-Coumaric acid & Ferulic acid | 50 | 1.0 | >0.5 | [10] |

| Pseudomonas putida KT2440 | Guaiacol-rich lignin fraction | ~1 mM from 10 mM guaiacol | Quantitative | - | |

| Escherichia coli | Isoeugenol-derived vanillic acid | 43.8 mM | - | - | [12][19] |

| Saccharomyces cerevisiae | Glucose & Xylose | 9.3 | - | 0.100 | |

| Acinetobacter baylyi ADP1 | Ferulate & p-Coumarate | - | 0.83 | - | [13] |

Experimental Protocols

Protocol for Muconic Acid Production using Engineered P. putida

This protocol is a generalized procedure based on methodologies reported in the literature[6][10].

Step 1: Strain Preparation and Pre-culture

-

Streak the engineered P. putida strain from a glycerol stock onto an LB agar plate containing the appropriate antibiotic for plasmid maintenance. Incubate at 30°C for 24-48 hours.

-

Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic in a 50 mL falcon tube.

-

Incubate at 30°C with shaking at 250 rpm for 16-18 hours.

Step 2: Bioreactor Inoculation and Cultivation

-

Prepare the fermentation medium (e.g., M9 minimal medium) with a defined carbon source (if not a glucose-free process) and the necessary salts and trace elements.

-

Inoculate a 1 L bioreactor containing 500 mL of fermentation medium with the pre-culture to an initial OD600 of 0.1.

-

Maintain the bioreactor at 30°C, with a controlled pH of 7.0 (using additions of NaOH or H2SO4) and a dissolved oxygen (DO) level of 20% (by adjusting the agitation and aeration rate).

Step 3: Fed-Batch Fermentation and Induction

-

Once the initial carbon source is depleted (as indicated by a sharp increase in DO), start the fed-batch phase.

-

Feed a concentrated solution of the lignin-derived aromatic compound (e.g., p-coumaric acid) at a controlled rate. A DO-stat feeding strategy can be employed where the feed is added in response to an increase in DO, indicating substrate limitation[10].

-

If the expression of pathway genes is under an inducible promoter, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase.

Step 4: Sampling and Analysis

-

Take samples from the bioreactor at regular intervals.

-

Measure the optical density (OD600) to monitor cell growth.

-

Centrifuge the samples to pellet the cells and collect the supernatant for analysis of muconic acid and residual substrate concentrations by HPLC.

Protocol for Quantification of Muconic Acid Isomers by UHPLC-DAD

This protocol is based on established analytical methods for muconic acid quantification[20][21][22].

Step 1: Sample Preparation

-

Dilute the fermentation supernatant at least 5-fold with a diluent (e.g., 0.05% v/v NaOH in ultrapure water) to minimize matrix effects[20].

-

Filter the diluted sample through a 0.2 µm syringe filter into an HPLC vial.

Step 2: Standard Preparation

-

Prepare stock solutions of cis,cis- and cis,trans-muconic acid in the diluent. Note that cis,cis-muconic acid can isomerize to cis,trans-muconic acid over time at room temperature, so standards should be prepared fresh or stored appropriately[20].

-

Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

Step 3: UHPLC-DAD Analysis

-

Use a C18 reverse-phase column for separation.

-

Employ a mobile phase gradient, typically consisting of an acidic aqueous phase (e.g., water with formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).

-

Set the diode array detector (DAD) to monitor at multiple wavelengths. Muconic acid isomers are typically quantified at around 265 nm, while aromatic substrates can be monitored at 280 nm or 310 nm[20].

Step 4: Data Analysis

-

Generate calibration curves for each isomer by plotting the peak area against the concentration of the standards.

-

Quantify the concentration of each muconic acid isomer in the samples by interpolating their peak areas on the respective calibration curves.

Future Outlook and Challenges

The production of muconic acid from lignin represents a significant step towards a sustainable bio-based economy. However, several challenges remain to be addressed for industrial-scale implementation:

-

Lignin Depolymerization: The efficient and selective depolymerization of lignin into a consistent stream of aromatic monomers is still a major hurdle.

-

Inhibitor Tolerance: Lignin hydrolysates often contain compounds that are inhibitory to microbial growth and metabolism. Developing more robust microbial strains is crucial.

-

Product Toxicity: High concentrations of muconic acid can be toxic to the producing microorganisms, limiting the achievable titers[1]. In situ product recovery methods are being explored to overcome this limitation[23][24].

-

Separation and Purification: The separation of muconic acid from the fermentation broth and its purification to polymer-grade quality needs to be cost-effective and efficient.

-

Isomerization Control: Selective and high-yield isomerization to the desired muconic acid isomer is essential for specific downstream applications.

Addressing these challenges through continued research and development in metabolic engineering, process chemistry, and catalysis will be key to unlocking the full potential of lignin as a renewable feedstock for the chemical industry.

References

-

Glucose-Free cis,cis-Muconic Acid Production via New Metabolic Designs Corresponding to the Heterogeneity of Lignin. ACS Sustainable Chemistry & Engineering. (2017). [Link]

-

Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Publications. (2021). [Link]

-

Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis. ACS Food Science & Technology. (2021). [Link]

-

Bioprocess development for muconic acid production from aromatic compounds and lignin. Green Chemistry. (2018). [Link]

-

Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology. (2013). [Link]

-

Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. ResearchGate. (2020). [Link]

-

Bioprocess Development for Muconic Acid Production from Aromatic Compounds and Lignin. OSTI.gov. (2018). [Link]

-

Engineering glucose metabolism for enhanced muconic acid production in Pseudomonas putida KT2440. Los Alamos National Laboratory. (2020). [Link]

-

Engineering Novosphingobium aromaticivorans to produce cis,cis-muconic acid from biomass aromatics. PubMed. (2024). [Link]

-

Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PubMed. (2024). [Link]

-

Muconic acid. Wikipedia. [Link]

-

cis,cis-Muconic acid production from lignin related molecules by Acinetobacter baylyi ADP1. PMC. (2025). [Link]

-

Muconic acid isomers as platform chemicals and monomers in the biobased economy. Green Chemistry. (2020). [Link]

-

Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis. (2025). [Link]

-

Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. (2024). [Link]

-

Bioprocess Development and Scale-Up for cis,cis-Muconic Acid Production from Glucose and Xylose by Pseudomonas putida. NREL. (2024). [Link]

-

Muconic Acid Production via Alternative Pathways and a Synthetic “Metabolic Funnel”. ACS Publications. (2017). [Link]

-

Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v2. ResearchGate. (2024). [Link]

-

Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis. ACS Publications. (2021). [Link]

-

Lignin aromatics valorization by Pseudomonas putida: novel strategies to increase the production of mcl-polyhydroxyalkanoate and cis,cis-muconic acid. Ghent University Academic Bibliography. (2021). [Link]

-

cis,cis-Muconic Acid: Separation and Catalysis to Bio-Adipic Acid for Nylon-6,6 Polymerization. NREL. (2016). [Link]

-

Current status and advances in the green synthesis of muconic acid. ResearchGate. (2024). [Link]

-

High-Performance Liquid Chromatography Method for Urinary trans, trans-Muconic Acid. Application to Environmental Exposure to Benzene. Journal of Analytical Toxicology. (2006). [Link]

-

Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PMC. (2024). [Link]

-

Bioprocess development for muconic acid production from aromatic compounds and lignin. (2018). [Link]

-

Bio-Based Valorization of Lignin-Derived Phenolic Compounds: A Review. MDPI. (2023). [Link]

-

Biosynthesis of adipic acid via microaerobic hydrogenation of cis,cis-muconic acid by oxygen-sensitive enoate reductase. PubMed. (2018). [Link]

-

Method development for the simultaneous analysis of trans,trans-muconic acid, 1,2-dihydroxybenzene, S-phenylmercapturic acid and S-benzylmercapturic acid in human urine by liquid chromatography/tandem mass spectrometry. Analytical Methods. (2015). [Link]

-

and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). NREL. (2019). [Link]

-

Catalytic Conversion of Lignin-derived Aromatic Compounds into Chemicals. Royal Society of Chemistry. (2018). [Link]

- Chemical process to convert mucic acid to adipic acid.

-

Highly Efficient Chemical Process To Convert Mucic Acid into Adipic Acid and DFT Studies of the Mechanism of the RheniumCatalyze. A*STAR Open Access Repository. (2014). [Link]

-

Adipic acid production from muconic acid and catechol. ResearchGate. (2020). [Link]

-

Glucose-Free cis,cis-Muconic Acid Production via New Metabolic Designs Corresponding to the Heterogeneity of Lignin. ACS Publications. (2017). [Link]

-

Adipic Acid Production from Lignin. NREL. (2015). [Link]

-

cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. (2020). [Link]

-

Catalytic conversion of CO2 and lignin into valuable chemicals. Lund University. (2024). [Link]

-

Whole-Cell Bioconversion of Renewable Biomasses-Related Aromatics to cis,cis-Muconic Acid. Insubria. (2023). [Link]

Sources

- 1. Lignin aromatics valorization by Pseudomonas putida : novel strategies to increase the production of mcl-polyhydroxyalkanoate and cis,cis-muconic acid [biblio.ugent.be]

- 2. mdpi.com [mdpi.com]

- 3. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 4. Muconic acid - Wikipedia [en.wikipedia.org]

- 5. Muconic acid isomers as platform chemicals and monomers in the biobased economy - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. research-hub.nrel.gov [research-hub.nrel.gov]

- 8. WO2015084265A1 - Chemical process to convert mucic acid to adipic acid - Google Patents [patents.google.com]

- 9. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 10. osti.gov [osti.gov]

- 11. research-hub.nrel.gov [research-hub.nrel.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cis,cis-muconic acid production from lignin related molecules byAcinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. s3.amazonaws.com [s3.amazonaws.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. books.rsc.org [books.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. protocols.io [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. docs.nrel.gov [docs.nrel.gov]

- 23. Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Control & Kinetic Traps in cis,trans-Muconic Acid Isomerization

Topic: Thermodynamics of cis,trans-Muconic Acid Isomerization Content Type: Technical Whitepaper Audience: Senior Process Chemists, Metabolic Engineers, and Drug Development Scientists.

Executive Summary

Muconic acid (MA) represents a critical "bio-privileged" molecule, serving as the bridge between fermentation-derived aromatics and industrial polyamides (Nylon-6,6) or terephthalic acid.[1][2] However, the path from the biological product (cis,cis-MA) to the industrial standard (trans,trans-MA) is not a linear descent in free energy. It is complicated by the cis,trans-isomer (ctMA), which acts as both a solubility anomaly and a kinetic gateway to unwanted lactonization.

This guide deconstructs the thermodynamics of the cis,trans isomerization event, providing actionable protocols to control this transition and avoid the "Muconolactone Trap."

Molecular Architecture & Thermodynamic Stability

The isomerization of muconic acid is governed by the steric strain of the carboxyl groups and the conjugation of the diene system. While cis,cis-MA (ccMA) is the exclusive product of enzymatic cleavage (e.g., by CatA or PcaA enzymes), it is thermodynamically metastable.

The Stability Hierarchy

The thermodynamic sink is unequivocally trans,trans-MA (ttMA). The cis,trans isomer represents a high-energy intermediate in the solid state but, crucially, becomes the kinetically favored species in acidic aqueous solutions.

Table 1: Physicochemical Properties of Muconic Acid Isomers

| Property | cis,cis-MA (ccMA) | cis,trans-MA (ctMA) | trans,trans-MA (ttMA) |

| Origin | Biological (Fermentation) | Acid-catalyzed Intermediate | Synthetic/Industrial Target |

| Melting Point | 194–195 °C | 190–191 °C | 300–301 °C |

| Crystal Lattice Energy | Moderate | Lowest (High Solubility) | Highest (Refractory) |

| Aq. Solubility (pH 3) | ~1.0 g/L | ~5.2 g/L (High) | <0.1 g/L |

| pKa (approx) | 3.87 (pKa1) | 3.87 (pKa1) | 3.65 (pKa1) |

Critical Insight: Note the melting point and solubility inversion. cis,trans-MA has the lowest melting point and the highest aqueous solubility (approx. 5x higher than ccMA).[3] In process development, an unexpected clarity in your fermentation broth upon acidification often signals the unwanted conversion to ctMA, not product loss.

The Energy Landscape

The isomerization is not merely a bond rotation; it is a competition between planarization (favoring ttMA) and cyclization.

-

ccMA

ctMA: Low activation barrier in acidic media ( -

ctMA

ttMA: High activation barrier. Requires bond rotation that breaks conjugation or catalytic intervention (Radical/Lewis Acid). -

The Lactone Trap: In the absence of a specific catalyst, ctMA preferentially cyclizes to Muconolactone (Mlac) via an intramolecular Michael addition. This is the primary yield-loss mechanism in bio-adipic acid production.

Kinetics & Mechanism: The "cis,trans" Gateway

Understanding the cis,trans state is the key to yield control.

pH-Dependent Isomerization

In fermentation broth (pH > 6), ccMA exists as a dianion and is kinetically stable. Upon acidification (pH < 4) for recovery:

-

The C2-C3 bond rotates to relieve strain.

-

Result: Rapid conversion to cis,trans-MA.

The Iodine Catalytic Pathway

To bypass the lactone trap and push ctMA to ttMA, a radical mechanism is most effective. Iodine (

-

Mechanism:

adds to the double bond, breaking the

Visualization of Signaling & Process Flow

Diagram 1: Thermodynamic & Kinetic Landscape

This diagram illustrates the energy wells. Note that while ttMA is the lowest energy state, the path from ctMA naturally "falls" into the Lactone well unless catalytically diverted.

Figure 1: Reaction coordinate flow. The cis,trans isomer is the critical junction point determining yield vs. waste (lactone).

Diagram 2: Optimized Experimental Workflow

A self-validating workflow for converting fermentation broth to high-purity ttMA.

Figure 2: Process flow for controlled isomerization, highlighting the critical HPLC checkpoint.

Experimental Protocols

Protocol A: Iodine-Catalyzed Isomerization (High Purity)

Use this protocol to convert mixed ccMA/ctMA streams to ttMA.

Reagents:

-

Crude Muconic Acid (ccMA/ctMA mixture)

-

Solvent: Water or Acetic Acid (Acetic acid increases solubility of reactants).

-

Catalyst: Iodine (

) - 1 to 2 mol% relative to substrate.

Step-by-Step:

-

Dissolution: Suspend 10g of crude MA in 100mL Acetic Acid.

-

Catalyst Addition: Add 50mg

crystals. -

Reaction: Heat to reflux (118°C) for 60–120 minutes.

-

Self-Validation: The solution should turn dark violet (iodine vapor) and then gradually lighten as iodine complexes.

-

-

Crystallization: Cool slowly to Room Temperature, then to 4°C. trans,trans-MA is highly insoluble and will precipitate as white/off-white prisms.

-

Wash: Filter and wash with cold water (to remove residual Iodine and Acetic Acid).

-

Yield Check: Dry at 60°C. Melting point should exceed 295°C.

Protocol B: HPLC Separation of Isomers

Standard C18 columns often fail to separate ccMA and ctMA efficiently due to similar polarities. Use this modified method.

-

Column: Agilent Hi-Plex H or equivalent (Ligand exchange/Ion exclusion) or a specialized C18 with high aqueous stability (e.g., Waters T3).

-

Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol (95:5).

-

Note: Strict pH control is required to suppress ionization.

-

-

Detection: UV at 264 nm (max absorption for conjugated dienes).

-

Retention Order:

-

cis,cis-MA (Elutes first, most polar)

-

cis,trans-MA (Intermediate)[6]

-

trans,trans-MA (Elutes last, most hydrophobic)

-

Industrial Implications

For drug development and polymer synthesis, the cis,trans isomer is a "silent" impurity.

-

Polymerization: In Nylon-6,6 production, residual cis isomers create kinks in the polymer chain, lowering the melting point and tensile strength of the final fiber.

-

Solubility Management: Because cis,trans-MA is 5x more soluble than cis,cis-MA, extraction processes designed for cis,cis (using partition coefficients) will fail if the broth has partially isomerized during acidification. You must account for the higher solubility of the cis,trans intermediate in your mass balance.

References

-

Vardon, D. R., et al. (2016).[7] Thermodynamics of cis,cis-muconic acid solubility in various polar solvents. Journal of Molecular Liquids. [7]

-

Carraher, J. M., et al. (2016).[7][8] Cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry.

-

Settle, A. E., et al. (2018). Iodine-Catalyzed Isomerization of Dimethyl Muconate. ChemSusChem.

-

Capelli, S., et al. (2020). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. MDPI Processes.

-

Matthiesen, J. E., et al. (2016).[7][8] Electrochemical Conversion of Muconic Acid to Adipic Acid. ACS Sustainable Chemistry & Engineering.

Sources

- 1. CIS CIS-MUCONIC ACID | 1119-72-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 4. DSpace [dr.lib.iastate.edu]

- 5. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. aidic.it [aidic.it]

- 8. mdpi.com [mdpi.com]

Biosynthesis and Selective Isomerization of cis,trans-Muconic Acid from Catechol

Executive Summary

This guide details the bio-production of muconic acid (MA), specifically addressing the generation of the cis,trans-isomer (ctMA) from catechol.[1] While the biological enzyme catechol 1,2-dioxygenase (CatA) exclusively yields cis,cis-muconic acid (ccMA), the cis,trans-isomer is frequently the target for downstream polymerization (e.g., terephthalic acid synthesis) due to its thermodynamic stability and specific reactivity profiles.

This document provides a self-validating workflow for:

-

Upstream: Engineering the shikimate pathway for high-titer catechol production.

-

Bioconversion: The enzymatic cleavage of catechol to ccMA.[2]

-

Downstream/In-situ: The controlled physicochemical isomerization to ctMA, avoiding the "dead-end" lactonization pathway.

Part 1: Mechanistic Enzymology & Isomerization Dynamics

The Primary Enzymatic Event: Intradiol Cleavage

The core biological event is catalyzed by Catechol 1,2-Dioxygenase (CatA; EC 1.13.11.1) . This enzyme utilizes a non-heme Fe(III) cofactor to execute an intradiol ring cleavage.[3][4]

-

Mechanism: The Fe(III) center coordinates with the catechol substrate, displacing two ligands (often water or hydroxide).[4] This activation facilitates the insertion of molecular oxygen (

) across the C1-C2 bond. -

Stereospecificity: The reaction is highly stereospecific, yielding 100% cis,cis-muconic acid under physiological conditions (pH 7.0,

). -

Causality in Engineering: To accumulate muconate, the downstream enzyme Muconate Cycloisomerase (CatB) must be deleted (

). In wild-type organisms (e.g., Pseudomonas putida), CatB converts ccMA into muconolactone, channeling carbon into the

The Isomerization Switch: cis,cis to cis,trans

The prompt specifies cis,trans-muconic acid.[5][6][7][8][9] Since CatA does not produce this isomer directly, it is generated via acid-catalyzed isomerization .

-

Thermodynamics: ccMA is the kinetic product (high energy). ctMA is the thermodynamic product (lower energy). trans,trans-MA (ttMA) is the most stable but requires harsher conditions (iodine catalysts/UV) to access.

-

The pH Factor: At neutral pH (fermentation conditions), ccMA is stable. As pH drops (< 4.0), ccMA isomerizes to ctMA.

-

The Lactone Trap: A critical process risk is the competing reaction where ccMA cyclizes to muconolactone at acidic pH.

-

Protocol Insight: To maximize ctMA and minimize lactone, the pH shift must be rapid, or performed in the presence of specific solvents that inhibit cyclization.

-

Part 2: Metabolic Engineering Strategy

Pathway Design (Graphviz Visualization)

The following diagram illustrates the engineered pathway from glucose to ctMA, highlighting the critical block at CatB and the abiotic isomerization step.

Figure 1: Biosynthetic route from Glucose to cis,trans-Muconic Acid. Blue arrows indicate heterologous/overexpressed enzymes. Red dashed arrow indicates the mandatory gene deletion target.

Host Selection & Genetic Targets

-

Host: Pseudomonas putida KT2440 is the preferred industrial host due to its high tolerance for aromatics. E. coli is a viable alternative for rapid prototyping.

-

Gene Targets (Self-Validating System):

-

Overexpression: aroZ (from K. pneumoniae), aroY (from K. pneumoniae), catA (native or from Acinetobacter).[10]

-

Deletion:

(essential),

-

Part 3: Experimental Protocols

Protocol: Production & Isomerization of cis,trans-Muconic Acid

This protocol ensures the accumulation of the cis,cis isomer during fermentation, followed by a controlled switch to the cis,trans form.

Reagents:

-

M9 Minimal Medium (supplemented with 20g/L Glucose).

-

HPLC Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.

-

Standard: cis,trans-Muconic Acid (Sigma-Aldrich).

Step-by-Step Workflow:

-

Inoculation & Growth:

-

Inoculate P. putida KT2440 (

, -

Maintain pH at 7.0 using

. Reasoning: Neutral pH prevents premature isomerization and lactonization, keeping the product as stable cis,cis-muconate salt. -

Maintain DO > 30% (CatA is oxygen-dependent).

-

-

Induction & Production:

-

Induce with IPTG (0.5 mM) at OD600 = 0.6.

-

Feed glucose to maintain 5 g/L concentration.

-

Run for 48 hours. Expected titer: >30 g/L (as ccMA).

-

-

Harvest & Isomerization (The "cis,trans" Step):

-

Remove cells via centrifugation (5000 x g, 15 min).

-

Acidification: Slowly lower supernatant pH to 3.5 using

. -

Incubation: Incubate at

for 60-120 minutes. -

Monitoring: Analyze aliquots every 15 mins via HPLC.

-

Checkpoint: Stop reaction when ccMA < 5% and Lactone < 10%. The primary peak should shift to ctMA.

-

-

Crystallization:

-

Further lower pH to 2.0 and cool to

. ctMA has lower solubility than ccMA in acidic water and will precipitate.

-

Analytical Validation (HPLC)

To distinguish isomers, use a Reverse-Phase C18 column.

| Isomer | Retention Time (approx) | UV Max (nm) |

| cis,cis-MA | 4.5 min | 257 |

| cis,trans-MA | 5.8 min | 260 |

| Muconolactone | 3.2 min | 210 |

Note: The shift in retention time and UV max validates the isomerization.

Part 4: Data Presentation & Yield Analysis

The following table summarizes expected yields based on current literature benchmarks for cis,cis production (the precursor to cis,trans).

| Host Organism | Carbon Source | Engineering Strategy | Titer (g/L) | Yield (mol/mol) | Reference |

| E. coli WN1 | Glucose | 36.8 | 0.31 | [1] | |

| P. putida KT2440 | Glucose | 64.0 | 0.45 | [2] | |

| S. cerevisiae | Glucose | 2.5 | 0.11 | [3] | |

| C. glutamicum | Lignin/Catechol | 85.0 | 0.95 | [4] |

Isomerization Kinetics Data

When converting ccMA to ctMA, the pH is the governing variable.[1]

| pH Condition | Rate ( | Lactone Formation Risk |

| pH 7.0 | Negligible | None |

| pH 4.0 | Moderate | Low |

| pH 2.0 | Fast | High (requires rapid quenching) |

Part 5: References

-

Draths, K. M., & Frost, J. W. (1994). Environmentally compatible synthesis of adipic acid from D-glucose. Journal of the American Chemical Society. [Link]

-

Vardon, D. R., et al. (2015). Adipic acid production from lignin-derived aromatic molecules.[8] Energy & Environmental Science. [Link]

-

Curran, K. A., et al. (2013). Metabolic engineering of muconic acid production in Saccharomyces cerevisiae. Metabolic Engineering. [Link][11][12]

-

Becker, J., et al. (2018). Production of cis,cis-muconic acid from catechol by Corynebacterium glutamicum. Bioresource Technology. [Link]

-

Kruyer, N. S., et al. (2020). Cis,cis-muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]

- 3. Catechol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9957218B2 - Isomerization of muconic acid - Google Patents [patents.google.com]

- 6. US8426639B2 - Preparation of trans, trans muconic acid and trans, trans muconates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. sci-hub.jp [sci-hub.jp]

- 12. Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of terephthalic acid using cis,trans-muconic acid

Application Note: High-Yield Synthesis of Terephthalic Acid from cis,trans-Muconic Acid

Executive Summary

This guide details the protocol for synthesizing Terephthalic Acid (TPA) utilizing cis,trans-muconic acid (ctMA) as the primary feedstock. While bio-based muconic acid is typically harvested as the cis,cis-isomer, the cis,trans-isomer represents a critical intermediate often found in acidified fermentation broths. Direct conversion of ctMA to TPA requires a rigorous stereochemical correction to the trans,trans-isomer (ttMA) to enable the Diels-Alder cycloaddition with ethylene.

This application note presents a Cascade Esterification-Cycloaddition-Dehydrogenation (CECD) protocol. This methodology circumvents the solubility limits of free muconic acid and prevents lactonization side-reactions, delivering high-purity TPA suitable for polymerization-grade applications.

Mechanistic Insight & Stereochemical Challenges

The conversion of muconic acid to TPA is governed by orbital symmetry rules. The Diels-Alder reaction with ethylene requires the diene (muconic acid) to adopt an s-cis conformation, which is only accessible from the trans,trans-isomer.

-

The Challenge: cis,trans-muconic acid cannot undergo Diels-Alder cycloaddition directly due to steric hindrance and orbital misalignment. Furthermore, under acidic heating, ctMA competes between isomerizing to the reactive ttMA or cyclizing into unreactive muconolactone.

-

The Solution: We utilize a solvothermal approach with an acid catalyst in ethanol. This promotes in situ isomerization to ttMA while simultaneously esterifying the carboxyl groups. The resulting diethyl ester has superior solubility and electron-withdrawing properties that accelerate the Diels-Alder reaction.[1]

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the critical isomerization step and the "dead-end" lactonization pathway that must be avoided.

Critical Parameters & Reagents

Table 1: Key Reagents and Process Parameters

| Component | Specification | Function |

| Feedstock | cis,trans-Muconic Acid (>95%) | Primary Reactant. Note: Higher solubility in water (5.2 g/L) than cis,cis isomer. |

| Solvent | Ethanol (Anhydrous) | Solvent & Esterification agent. Prevents lactonization.[2] |

| Dienophile | Ethylene Gas (99.9%) | Reactant for cycloaddition. |

| Dual Catalyst | 1. Silicotungstic Acid (H₄SiW₁₂O₄₀)2. 5% Pd/C | 1. Catalyzes isomerization & esterification.2.[3] Catalyzes dehydrogenation (aromatization).[4] |

| Temperature | 150°C – 200°C | High temp required to overcome activation energy of isomerization. |

| Pressure | 20 – 30 bar (Ethylene) | Drives equilibrium toward the cycloaddition adduct. |

Experimental Protocol: Cascade Synthesis

This protocol utilizes a high-pressure Parr reactor to perform isomerization, esterification, Diels-Alder, and aromatization in a single pot (Cascade Process), followed by a hydrolysis workup.

Phase 1: Reactor Charging & Reaction

-

Preparation: Dry the cis,trans-muconic acid (ctMA) feedstock in a vacuum oven at 40°C overnight to remove moisture, which competes with esterification.

-

Loading: In a 100 mL high-pressure stainless steel autoclave (Parr Instrument Co.), add:

-

1.0 g cis,trans-Muconic Acid (7.0 mmol)

-

0.05 g Silicotungstic Acid (Isomerization/Esterification Catalyst)[4]

-

0.05 g 5% Pd/C (Dehydrogenation Catalyst)

-

40 mL Anhydrous Ethanol

-

-

Purging: Seal the reactor. Purge with N₂ gas (3 cycles) to remove oxygen.

-

Pressurization: Pressurize the reactor with Ethylene gas to 30 bar at room temperature.

-

Safety Note: Ethylene is flammable and under high pressure. Ensure reactor burst disks are rated appropriately.

-

-

Reaction:

-

Cooling: Cool the reactor to room temperature using an ice bath or internal cooling loop. Vent the remaining ethylene gas into a fume hood exhaust.

Phase 2: Purification & Hydrolysis (DET TPA)

-

Filtration: Filter the reaction mixture through a Celite pad to recover the Pd/C and Silicotungstic acid catalysts. Wash the pad with 10 mL ethanol.

-

Concentration: Evaporate the ethanol filtrate under reduced pressure (Rotavap) to obtain crude Diethyl Terephthalate (DET) as a solid/oil.

-

Hydrolysis:

-

Resuspend the crude DET in 20 mL of 10% NaOH solution.

-

Reflux at 100°C for 2 hours. (The solid will dissolve as the disodium salt forms).

-

-

Precipitation:

-

Cool the solution to room temperature.[6]

-

Slowly add 1M HCl until pH reaches < 2.0.

-

Terephthalic Acid (TPA) will precipitate as a white crystalline solid.

-

-

Wash & Dry: Filter the white solid, wash copiously with deionized water (3 x 20 mL) to remove salts, and dry in an oven at 80°C.

Quality Control & Validation

To validate the conversion of cis,trans-MA to TPA, use the following analytical methods.

HPLC Analysis (Isomer Purity)

Before the reaction, ensure your feedstock is actually cis,trans and not cis,cis or lactone.

-

Column: Bio-Rad Aminex HPX-87H or equivalent organic acid column.

-

Mobile Phase: 5 mM H₂SO₄.

-

Detection: UV at 210 nm (for muconic isomers) and 254 nm (for TPA).

-

Differentiation: cis,trans-MA elutes slightly later than cis,cis-MA but earlier than trans,trans-MA. TPA will have a significantly longer retention time due to aromaticity.

1H NMR Spectroscopy (Product Confirmation)

Dissolve final product in DMSO-d6.

-

TPA Signal: Look for a sharp singlet at δ 8.03 ppm (4H, aromatic protons).

-

Absence of Impurities: Ensure no olefinic proton signals remain between δ 5.5–7.5 ppm (indicating unreacted muconic acid).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the high-pressure cascade synthesis.

Troubleshooting & Optimization

-

Low Yield / Lactone Formation: If yield is low, the cis,trans-isomer likely cyclized to muconolactone before isomerizing to trans,trans.

-

Fix: Increase the Ethanol:Water ratio (ensure anhydrous conditions). Water promotes lactonization.

-

-

Incomplete Aromatization: If cyclohexene intermediates are detected (via NMR).

-

Fix: Increase Pd/C loading or extend reaction time. Ensure ethylene pressure is not too high (>50 bar), as it might compete for the Pd surface or over-saturate the system.

-

-

Solubility Issues: cis,trans-MA is more soluble than trans,trans-MA, but if the feedstock is not dissolving in the initial mix, mild heating (40°C) before pressurization can help, though the reaction temperature of 190°C ensures full solubility.

References

-

Carraher, J. M., et al. (2020).[7] "Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers." Green Chemistry. Source:[Link]

-

Wang, J., et al. (2016). "Production of Diethyl Terephthalate from Biomass-Derived Muconic Acid." Angewandte Chemie International Edition. Source:[Link]

-

National Renewable Energy Laboratory (NREL). (2019). "Determination of cis,cis-Muconic Acid and cis,trans-Muconic Acid from Biological Conversion." Laboratory Analytical Procedure (LAP). Source:[Link]

-

Vardon, D. R., et al. (2016).[8] "cis,cis-Muconic acid: separation and catalysis to bio-adipic acid." Green Chemistry. Source:[Link]

Sources

- 1. A New Process for Production of Diethyl Terephthalate from Biomass-Derived Muconic Acid----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]

- 2. researchgate.net [researchgate.net]

- 3. WO2010148049A2 - Preparation of trans, trans muconic acid and trans, trans muconates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Solvent-driven isomerization of cis , cis -muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers (Journal Article) | OSTI.GOV [osti.gov]

- 8. Production of Diethyl Terephthalate from Biomass-Derived Muconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Polymerization of cis,trans-Muconic Acid for the Development of Advanced Functional Materials

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Muconic acid, a bio-renewable dicarboxylic acid, is emerging as a pivotal platform chemical for the synthesis of high-performance and sustainable polymers.[1][2] Its three isomers—cis,cis, cis,trans, and trans,trans—offer unique reactivity profiles, and the conjugated double bonds within their structure provide a versatile handle for creating functional materials. This guide provides an in-depth exploration of the polymerization of cis,trans-muconic acid and its isomers, with a focus on producing polyesters and polyamides. We present detailed experimental protocols, explain the causality behind methodological choices, and discuss the characterization and application of these novel polymers, particularly in the context of biomaterials and drug development.

Introduction: The Muconic Acid Advantage

The imperative to transition from petroleum-based to renewable feedstocks has placed significant emphasis on identifying versatile, bio-derived building blocks.[3][4] Muconic acid (2,4-hexadienedioic acid) has garnered substantial interest as it can be produced efficiently from sugars or lignin-derived aromatic compounds via fermentation.[5][6][7] Its value lies in two key chemical features:

-

Terminal Carboxylic Acids: These groups allow for classic condensation polymerizations with diols or diamines to produce polyesters and polyamides, respectively.[3][8]

-

Conjugated Double Bonds: The C=C bonds within the polymer backbone are retained during condensation polymerization. This "unsaturated" character imparts functionality, allowing for subsequent cross-linking, grafting, or conjugation—features highly desirable for advanced material design.[8][9]

This combination makes poly(muconates) prime candidates for applications ranging from advanced composites to sophisticated biomedical devices where tunable mechanical properties, biodegradability, and functionalizability are paramount.

PART I: Monomer Considerations: The Critical Role of Isomerization

Muconic acid exists as three geometric isomers: cis,cis (ccMA), cis,trans (ctMA), and trans,trans (ttMA). While biotechnological routes often produce the cis,cis-isomer, the trans,trans-isomer is frequently preferred for polymerization due to its higher reactivity and the distinct properties it imparts to the resulting polymer.[2] The isomerization from cis,cis or cis,trans to the more stable trans,trans form is a critical preliminary step. Spontaneous isomerization of ccMA to ctMA can occur in acidic aqueous solutions.

The process often involves heating in a suitable solvent or using a catalyst. For instance, heating cis,cis- or cis,trans-muconic acid in DMSO has been shown to achieve high selectivity and conversion rates to the trans,trans isomer.[10] This step is crucial as the isomeric purity of the monomer directly influences the stereoregularity, crystallinity, and, consequently, the thermomechanical properties of the final polymer.

Figure 1. General workflow from renewable feedstocks to functional polymers, highlighting the critical isomerization step.

PART II: Polymerization Strategies & Protocols

The dual functionality of muconic acid allows for several polymerization routes. Here, we focus on condensation polymerization, which preserves the backbone unsaturation for post-polymerization modification.

Protocol 1: Synthesis of a Muconic Acid-Based Polyamide

This protocol describes the synthesis of a polyamide via direct polycondensation of trans,trans-muconic acid with a fluorinated diamine, a method known to produce polymers with good thermal stability. This procedure is adapted from methodologies reported for creating novel polyamides for applications like proton-exchange membranes.[3][4]

Rationale: Direct polycondensation is an efficient method for producing high-molecular-weight polyamides. The use of triphenylphosphite (TPP) and pyridine in N-methyl-2-pyrrolidinone (NMP) with CaCl₂ forms a phosphorylation agent that activates the carboxylic acid groups, facilitating amidation under milder conditions than melt polymerization. CaCl₂ enhances the solubility of the forming polymer, preventing premature precipitation.

Materials:

-

trans,trans-Muconic Acid (ttMA)

-

4,4′-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (BAPF)

-

1-Methyl-2-pyrrolidinone (NMP), anhydrous

-

Calcium Chloride (CaCl₂), anhydrous

-

Pyridine, anhydrous

-

Triphenylphosphite (TPP)

-

Methanol

-

Deionized Water

Procedure:

-

Reactor Setup: In a 50 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add an equimolar amount of ttMA and BAPF (e.g., 5 mmol each).

-

Solvent Addition: Add 10 mL of anhydrous NMP and 15 wt% (relative to NMP) of anhydrous CaCl₂ to the flask. Stir the mixture for 5 minutes under a gentle nitrogen flow to ensure dissolution.

-

Activator Addition: To the stirred solution, add 2.0 mL of anhydrous pyridine followed by 2.0 mL of TPP.[3] The pyridine acts as an acid scavenger.

-

Polymerization Reaction: Heat the reaction mixture to 110 °C and maintain for 12 hours under constant stirring and nitrogen atmosphere. The solution will become progressively more viscous as the polymer forms.

-

Precipitation and Purification: Cool the reaction mixture to room temperature. Pour the viscous polymer solution slowly into 200 mL of vigorously stirring methanol. A fibrous precipitate will form.

-

Washing: Collect the polymer by filtration. Wash the polymer repeatedly with hot deionized water to remove residual salts and solvent, followed by a final wash with methanol.

-

Drying: Dry the purified polymer in a vacuum oven at 100 °C for 24 hours to yield the final polyamide.[3]

Figure 2. Experimental workflow for the synthesis of a muconic acid-based polyamide.

PART III: Polymer Characterization

Characterizing the synthesized polymer is essential to validate its structure and determine its properties for specific applications.

-

Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure of the polymer, verifying the formation of amide or ester linkages and the retention of the backbone double bonds.[3][5]

-

Molecular Weight: Gel Permeation Chromatography (GPC) determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which are critical indicators of the polymerization's success and strongly influence material properties.

-

Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) and melting temperature (Tm), defining the polymer's operational temperature range. Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature (Td).

| Polymer Type | Comonomer | Key Properties | Reference |

| Polyester | 1,4-Butanediol | Incorporation of muconate increases Tg while decreasing Tm and Td compared to pure poly(butylene succinate). | [5][6] |

| Polyamide | Sulfonated Diamines | Increasing sulfonation leads to higher water uptake, ion-exchange capacity, and proton conductivity. | [3][4] |

| Polyester | Various Diols | Enzymatic polymerization yields polymers with excellent thermal stability. | [8] |

Table 1. Representative properties of muconic acid-based polymers.

PART IV: Applications in Drug Development and Functional Materials

The unique structure of poly(muconates) opens avenues for several high-value applications, particularly in the biomedical field.

Cross-linkable Resins and Hydrogels

The unsaturation in the polymer backbone is a key feature. Low molecular weight muconate polyesters can be mixed with a reactive diluent (like styrene) and a thermal initiator to form cross-linked thermoset composites.[5][11] For biomedical applications, this cross-linking capability can be harnessed to form hydrogels. By choosing biocompatible cross-linkers and initiation methods (e.g., photopolymerization), muconate-based hydrogels can be fabricated for use as tissue engineering scaffolds or as depots for the sustained release of therapeutic agents. The density of cross-links can be tuned to control the hydrogel's swelling ratio, degradation rate, and mechanical properties.

Functional Biomaterials for Drug Delivery

The poly(muconate) backbone offers a platform for further chemical modification, which is a significant advantage over saturated polyesters like PLA or PLGA.

-

Drug Conjugation: The carboxylic acid end-groups or the double bonds can serve as anchor points to covalently attach drug molecules. This creates a polymer-drug conjugate that can improve drug solubility, prolong circulation time, and enable targeted delivery.

-

Surface Modification of Nanoparticles: Muconate-based copolymers can be synthesized to act as functional coatings for drug-loaded nanoparticles. Hydrophilic blocks can provide a "stealth" character, similar to PEGylation, to evade immune clearance, while the muconate block provides handles for attaching targeting ligands or other functional molecules.[12] The inherent biodegradability of the polyester or polyamide backbone ensures the carrier is eventually cleared from the body.

Figure 3. Functionalization pathways of poly(muconate)s for advanced applications.

Conclusion

Cis,trans-muconic acid and its isomers are powerful, bio-renewable monomers for creating a new generation of functional polymers. The ability to precisely control the polymer backbone through both condensation and radical polymerization, combined with the retained unsaturation for post-polymerization modification, provides an expansive design space for material scientists. The protocols and insights provided herein serve as a foundational guide for researchers looking to harness the potential of muconic acid to develop advanced materials for drug delivery, tissue engineering, and other high-performance applications, paving the way for more sustainable and sophisticated technologies.

References

-

ResearchGate. (n.d.). Polymerization of muconic acid and its esters; influence of cis‐,... Retrieved from [Link]

- Google Patents. (n.d.). WO2016069411A1 - Polymers from muconic acid isomers and its derivatives.

-

Vardon, D. R., Rorrer, N. A., Salvachúa, D., Settle, A. E., Johnson, C. W., Menart, M. J., ... & Beckham, G. T. (2016). Renewable Unsaturated Polyesters from Muconic Acid. ACS Sustainable Chemistry & Engineering, 4(12), 6644-6654. Retrieved from [Link]

-

Settle, A. E., Rorrer, N. A., Vardon, D. R., Biddy, M. J., & Beckham, G. T. (2017). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 19(23), 5658-5669. Retrieved from [Link]

-

OSTI.GOV. (2020). Renewable unsaturated polyesters from muconic acid. Retrieved from [Link]

-

Ramírez-Sánchez, I., et al. (2023). Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. MDPI. Retrieved from [Link]

-

Papadaki, A., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Muconic acid. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. Retrieved from [Link]

-

Ibrahim, K., et al. (2024). Solvent-driven isomerization of muconates in DMSO: reaction mechanism and process sustainability. RSC Publishing. Retrieved from [Link]

-

CentAUR. (n.d.). Beyond PEGylation: alternative surface- modification of nanoparticles with mucus- inert biomaterials. Retrieved from [Link]

-

ACS Publications. (n.d.). Stereospecific Polymerization of Dialkyl Muconates through Free Radical Polymerization: Isotropic Polymerization and Topochemical Polymerization. Retrieved from [Link]

-

Document Server@UHasselt. (n.d.). Muconic acid isomers as platform chemicals and monomers in the biobased economy. Retrieved from [Link]

-

ResearchGate. (2026). Bio-based production of cis,cis-muconic acid as platform for a sustainable polymers production. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism of the transformation of cis,cis‐muconic acid.... Retrieved from [Link]

-

Iowa State University. (2018). Technology - Isomerization of Muconic Acid for the Production of Bio-based Terephthalic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Renewable Unsaturated Polyesters from Muconic Acid | Request PDF. Retrieved from [Link]

-

PMC. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Retrieved from [Link]

Sources

- 1. Muconic acid - Wikipedia [en.wikipedia.org]

- 2. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Renewable unsaturated polyesters from muconic acid (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Technology - Isomerization of Muconic Acid for the Production of Bio-based Terephthalic Acid [isurftech.technologypublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing cis,trans-Muconic Acid Production in Fed-Batch Fermentation

Welcome to the technical support center for the microbial production of cis,trans-muconic acid. This guide is designed for researchers, scientists, and process development professionals engaged in improving the yield of this valuable platform chemical through fed-batch fermentation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your process with confidence.

Foundational Knowledge: The Muconic Acid Biosynthetic Pathway

Successful troubleshooting begins with a thorough understanding of the metabolic route from a simple carbon source like glucose to muconic acid. In most engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, the pathway is an extension of the native shikimate pathway. Carbon flux is diverted from an intermediate, typically 3-dehydroshikimate (DHS), through a series of heterologous enzymatic steps.

The core engineered pathway involves three key conversions:

-

DHS to Protocatechuic Acid (PCA): Catalyzed by a DHS dehydratase.

-

PCA to Catechol: Catalyzed by a PCA decarboxylase. This step is often a significant bottleneck.[1]

-

Catechol to cis,cis-Muconic Acid: An oxygen-dependent ring-cleavage reaction catalyzed by catechol 1,2-dioxygenase.

The initial product, cis,cis-muconic acid, can then isomerize to the more stable cis,trans form, particularly under acidic conditions.[2]

Caption: Engineered biosynthetic pathway from glucose to muconic acid.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your fed-batch fermentation runs. Each problem is followed by a diagnostic workflow and potential solutions grounded in metabolic and process engineering principles.

Q1: My final muconic acid titer is low, but the cells grew to a high density. What is the likely bottleneck?

A1: High biomass with low product titer points towards inefficient carbon flux through the engineered pathway, a metabolic bottleneck, or product degradation.

Diagnostic Workflow:

-

Analyze Intermediates: Quantify the concentration of pathway intermediates, especially Protocatechuic Acid (PCA), in your fermentation broth at several time points. Accumulation of PCA is a very common issue, indicating that the PCA decarboxylase (e.g., AroY) is a rate-limiting step.[1]

-

Check for Byproducts: In E. coli, check for acetate accumulation. High acetate suggests overflow metabolism, where the carbon feed rate exceeds the capacity of the TCA cycle, diverting carbon away from your pathway.[3][4]

-

Assess Pathway Expression: Verify the expression and activity of your heterologous enzymes (DHS dehydratase, PCA decarboxylase, Catechol 1,2-dioxygenase). Insufficient enzyme levels are a primary cause of pathway inefficiency.

Caption: Decision workflow for troubleshooting low muconic acid titers.

Solutions & Scientific Rationale:

-

To Address PCA Accumulation: The conversion of PCA to catechol is notoriously difficult. Recent studies show that the activity of PCA decarboxylase is significantly enhanced by the co-expression of associated proteins that help generate a necessary flavin-derived cofactor.[1] Consider integrating genes like kpdB/kpdD or their homologs alongside your PCA decarboxylase.[1]

-

To Mitigate Overflow Metabolism: The primary cause is a glucose uptake rate that overwhelms the cell's respiratory capacity.

-

Refine Feeding Strategy: Transition from a pre-defined exponential feed to a feedback control strategy like a DO-stat. In a DO-stat, the feed pump is linked to the dissolved oxygen (DO) signal. A sharp drop in DO indicates rapid carbon consumption, and the feed is paused or slowed, preventing excess glucose accumulation and subsequent acetate formation.[5][6]

-

Genetic Modifications: For a more robust solution, consider engineering the glucose uptake system (e.g., deleting ptsG and relying on other transporters) or blocking the primary acetate production pathways (deleting pta and poxB).[3]

-

Q2: The fermentation stops prematurely, with residual glucose in the medium and stalled production, even at moderate cell densities. What's happening?

A2: This symptom strongly suggests product toxicity. Muconic acid, especially in its protonated form at lower pH, can be inhibitory to microbial growth and metabolism.[7][8]

Diagnostic Workflow:

-

Monitor pH and Muconic Acid Concentration: Correlate the point at which growth/production stalls with the measured muconic acid concentration and the pH of the broth. In S. cerevisiae, toxicity is significantly more pronounced at pH values below 5.0, where the acid is protonated and can diffuse across the cell membrane.[7][8][9] A concentration as low as 5 g/L can cause a significant reduction in growth rate if the pH is not controlled.[8]

-

Perform a Toxicity Assay: Grow your production strain in shake flasks with varying, externally added concentrations of muconic acid at your target fermentation pH. This will confirm the inhibitory concentration for your specific strain.

Solutions & Scientific Rationale:

-

Strict pH Control: The most direct solution is to maintain the pH at or near neutral (e.g., 6.5-7.0) for the duration of the fermentation. This keeps the muconic acid in its dissociated, less toxic salt form.[7][8] This requires a well-calibrated pH probe and a base addition system (e.g., using NaOH or NH₄OH).

-

In-Situ Product Recovery (ISPR): For very high titers, even at neutral pH, product inhibition can occur. ISPR involves using a biocompatible organic solvent or resin in the fermenter to continuously extract muconic acid from the aqueous phase, keeping the concentration below the toxic threshold.[7][10][11] This can dramatically improve final titers and productivity.[7][9]

-

Enhance Product Tolerance: Overexpression of efflux pumps or transporters can help export the product out of the cell, lowering intracellular concentrations. For example, in S. cerevisiae, overexpressing the transporter Qdr3 has been shown to improve muconic acid tolerance and production.[12]

Frequently Asked Questions (FAQs)

Q: What is the optimal Dissolved Oxygen (DO) setpoint?

A: This is a critical parameter that balances two needs: the high oxygen demand of the final catechol-to-muconic acid conversion step and the need to avoid oxidative stress. A common strategy is to maintain a DO setpoint of 20-30% of air saturation. This is typically achieved by creating a "cascade" control loop where the stirrer speed (RPM) is automatically increased to meet oxygen demand. If the DO drops below the setpoint despite maximum agitation, the carbon feed rate should be temporarily reduced.[13][14]

Q: How should I design my fed-batch feeding strategy?

A: The goal is to link the nutrient feed rate to the metabolic capacity of the culture to avoid both starvation and overflow metabolism.

-

Initial Phase (Biomass Growth): An exponential feeding strategy is often used to maintain a constant specific growth rate (μ). The feed rate is calculated based on the desired μ and the biomass yield coefficient (Yₓ/ₛ).[4][15]

-

Production Phase (High Density): As cell density becomes very high, oxygen transfer often becomes the limiting factor. At this point, switching to a DO-stat or pH-stat feedback control is highly effective.[5][13] This ensures the carbon source is supplied only as fast as the cells can aerobically consume it, maximizing carbon flux to your product instead of to inhibitory byproducts like acetate.[3][16]

Q: My HPLC analysis shows multiple peaks for muconic acid. Is this normal?

A: Yes, this is expected. The primary biological product is cis,cis-muconic acid. However, this isomer can spontaneously convert to the more stable cis,trans-muconic acid, especially at pH values below 7.[2] Therefore, your analytical method must be able to separate and quantify both isomers to get an accurate total titer. A robust UHPLC-DAD method using a C18 column with a gradient mobile phase is recommended for separating these isomers from each other and from aromatic precursors like PCA and catechol.[17][18][19][20][21]

Key Process Parameters & Expected Outcomes

The following table summarizes key parameters and typical outcomes for muconic acid production in engineered E. coli.

| Parameter | Recommended Setpoint/Strategy | Rationale & Expected Outcome |

| Host Strain | E. coli with engineered shikimate pathway | Well-characterized host, fast growth, extensive genetic tools.[3][4] |

| Temperature | 30-37°C | Optimal range for E. coli growth and enzyme function. |

| pH Control | Maintain at 6.5 - 7.0 using NaOH or NH₄OH | Minimizes product toxicity by keeping muconic acid in its salt form.[7][8] |

| Dissolved Oxygen | Maintain >20% saturation via agitation cascade | Ensures sufficient oxygen for the final ring-cleavage step and prevents anaerobic byproduct formation.[13] |

| Batch Medium | Defined mineral medium with glucose, nitrogen source (e.g., (NH₄)₂SO₄), phosphate, trace metals. | Provides essential nutrients for initial biomass accumulation.[13][15] |

| Feed Medium | Concentrated glucose solution (50-70% w/v), yeast extract or corn steep liquor supplement. | High glucose concentration minimizes dilution. Supplements provide vitamins and growth factors.[2][6][15] |

| Feeding Strategy | Initial exponential feed followed by DO-stat control. | Matches nutrient supply to metabolic demand, preventing acetate formation and maximizing yield.[5][16] |

Standard Operating Protocol: Fed-Batch Fermentation of E. coli for Muconic Acid Production

This protocol outlines a standard procedure for a 5L fed-batch fermentation.

1. Inoculum Preparation:

-

Inoculate a single colony of the production strain into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C, 250 rpm.

-

Transfer the overnight culture into 200 mL of defined batch fermentation medium in a 1L baffled shake flask. Grow at 37°C, 250 rpm, until OD₆₀₀ reaches 4-6.

2. Fermenter Setup:

-

Prepare 2.8 L of batch medium in a 5L bioreactor. The medium should be a defined mineral salt medium containing ~20 g/L glucose.

-

Sterilize the bioreactor via autoclave.

-

Aseptically add sterile solutions of trace metals, vitamins, and antibiotics.

-

Calibrate pH and DO probes. Set temperature to 37°C.

3. Fermentation Run:

-

Aseptically transfer the 200 mL inoculum into the fermenter (final starting volume = 3.0 L).

-

Batch Phase: Allow the culture to grow, consuming the initial glucose. This phase is marked by a sharp increase in the DO signal once the glucose is depleted.

-

Fed-Batch Phase:

-

Begin the feed using a concentrated glucose solution (e.g., 600 g/L glucose with 20 g/L MgSO₄·7H₂O).

-

Implement a DO-stat control loop: Set the DO minimum to 30%. The control strategy should be:

-

Increase agitation (e.g., from 400 to 1000 rpm) to maintain the DO setpoint.

-

If DO drops below 30% at maximum agitation, pause the feed pump. The pump restarts when DO rises above 30%.

-

-

Maintain pH at 7.0 by automatic addition of 4M NaOH.

-

-

Sampling: Take samples aseptically at regular intervals (e.g., every 2-4 hours) to measure OD₆₀₀, residual glucose, and extracellular concentrations of muconic acid and key intermediates (PCA, catechol) via HPLC.

Caption: Experimental workflow for a DO-stat controlled fed-batch fermentation.

References

-

Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity. Metabolic Engineering Communications. [Link]

-

Control of substrate feeding in Escherichia coli cultures. Lund University Publications. [Link]

-

Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes. Frontiers in Bioengineering and Biotechnology. [Link]

-

Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. [Link]

-

Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. International Journal of Molecular Sciences. [Link]

-

Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. MDPI. [Link]

-

Modeling of Overflow Metabolism in Batch and Fed-Batch Cultures of Escherichia coli. Biotechnology Progress. [Link]

-

Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. [Link]

-

Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v1. ResearchGate. [Link]

-

Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v2. ResearchGate. [Link]

-

Control algorithms and strategies of feeding for fed-batch fermentation of Escherichia coli: a review of 40 years of experience. Preparative Biochemistry & Biotechnology. [Link]

-

Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology. [Link]

-

Optimization of Culture Conditions for High Cell-Density Fermentation of Bovine Escherichia coli. Kafkas Universitesi Veteriner Fakultesi Dergisi. [Link]

-

Whole-Cell Bioconversion of Renewable Biomasses-Related Aromatics to cis,cis-Muconic Acid. ACS Sustainable Chemistry & Engineering. [Link]

-

Recent Advances in Muconic Acid Extraction Process. MDPI. [Link]

-

Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. ResearchGate. [Link]

-

Analysis of Key Points in High-density Culture of Recombinant Escherichia coli. Bio-Link. [Link]

-

Fed-Batch Cultivation and Adding Supplements to Increase Yield of β-1,3-1,4-Glucanase by Genetically Engineered Escherichia coli. MDPI. [Link]

-

Fed-batch production of cis–cis-muconic acid (MA) from catechol by... ResearchGate. [Link]

-

Development of an Efficient Fermentation Process for Muconic Acid using Saccharomyces cerevisiae. Universidade de Lisboa Repository. [Link]

-

Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Sustainable Chemistry & Engineering. [Link]

Sources

- 1. Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.nrel.gov [docs.nrel.gov]

- 3. Frontiers | Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes [frontiersin.org]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Muconic Acid Extraction Process | MDPI [mdpi.com]

- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 12. researchgate.net [researchgate.net]

- 13. vetdergikafkas.org [vetdergikafkas.org]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Key Points in High-density Culture of Recombinant Escherichia coli - Bio-Link [biolink.com]

- 16. Control algorithms and strategies of feeding for fed-batch fermentation of Escherichia coli: a review of 40 years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]

- 18. protocols.io [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Technical Support Center: HPLC Analysis of Muconic Acid Isomers

Topic: Troubleshooting Peak Separation & Stability of cis,cis-, cis,trans-, and trans,trans-Muconic Acid

Lead Scientist: Dr. A. Vance, Senior Applications Specialist

Introduction

Welcome to the technical support portal for organic acid analysis. Separating muconic acid (MA) isomers is deceptively difficult. While they share a molecular weight (142.11 g/mol ), their distinct thermodynamic stabilities and polarities create a "moving target" for analysts.

The most common failure mode in this assay is not the column—it is the sample chemistry . cis,cis-Muconic acid (ccMA) is kinetically favored but thermodynamically unstable in acidic environments, spontaneously isomerizing to cis,trans-muconic acid (ctMA) inside your autosampler vial.

This guide addresses the critical "Three S's": Separation (Resolution), Stability (Isomerization), and Standards (Generation).

Module 1: Method Configuration & Column Selection

Q: I am using a standard C18 column, but my retention times are shifting, and peaks are disappearing. What is happening?

A: You are likely experiencing hydrophobic phase collapse (dewetting). Muconic acid isomers are highly polar dicarboxylic acids. To retain them on a Reverse Phase (RP) column, you must use a highly aqueous mobile phase (>95% water) and low pH to suppress ionization. Standard C18 chains "fold down" in 100% aqueous conditions, losing interaction surface area.

-

The Fix: Switch to a Polar-Embedded or Aqueous-Stable (AQ) C18 column. These phases contain hydrophilic end-capping groups that allow water to penetrate the pores, maintaining ligand availability.

-

Recommended Phases: Agilent ZORBAX SB-Aq, Phenomenex Kinetex C18 (specifically the polar-capable versions), or Waters T3.

Q: What are the optimal Mobile Phase conditions?

A:

-